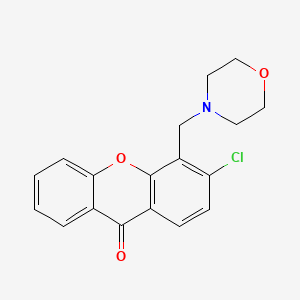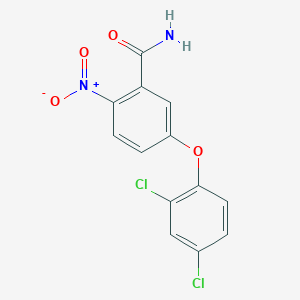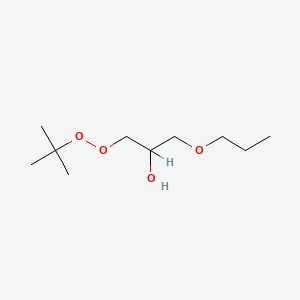
2-Bromophenyl benzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromophenyl benzenesulfonate is an organic compound that belongs to the class of aromatic sulfonates It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a benzenesulfonate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromophenyl benzenesulfonate typically involves the sulfonation of 2-bromophenol followed by esterification. One common method includes the reaction of 2-bromophenol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the sulfonate ester .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentrations are crucial for efficient production .
化学反应分析
Types of Reactions
2-Bromophenyl benzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, such as nitration or halogenation.
Reduction: The sulfonate group can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination in the presence of a catalyst like iron(III) bromide (FeBr3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Phenol Derivatives: From nucleophilic substitution reactions.
Substituted Aromatic Compounds: From electrophilic aromatic substitution reactions.
Reduced Sulfonates: From reduction reactions.
科学研究应用
2-Bromophenyl benzenesulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical properties.
Materials Science: Employed in the synthesis of polymers and other materials with specific properties.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
作用机制
The mechanism of action of 2-Bromophenyl benzenesulfonate involves its interaction with nucleophiles and electrophiles. The bromine atom and the sulfonate group play crucial roles in these interactions. The bromine atom can be displaced by nucleophiles, while the sulfonate group can participate in electrophilic aromatic substitution reactions. These interactions lead to the formation of various products depending on the reaction conditions and reagents used .
相似化合物的比较
Similar Compounds
- 2-Chlorophenyl benzenesulfonate
- 2-Iodophenyl benzenesulfonate
- 4-Bromophenyl benzenesulfonate
Uniqueness
2-Bromophenyl benzenesulfonate is unique due to the presence of the bromine atom, which imparts specific reactivity patterns compared to its chloro and iodo analogs. The bromine atom is more reactive in nucleophilic substitution reactions compared to chlorine but less reactive than iodine. This makes this compound a versatile compound in organic synthesis and other applications .
属性
CAS 编号 |
41480-10-8 |
|---|---|
分子式 |
C12H9BrO3S |
分子量 |
313.17 g/mol |
IUPAC 名称 |
(2-bromophenyl) benzenesulfonate |
InChI |
InChI=1S/C12H9BrO3S/c13-11-8-4-5-9-12(11)16-17(14,15)10-6-2-1-3-7-10/h1-9H |
InChI 键 |
OAILHIDJWLPOJQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


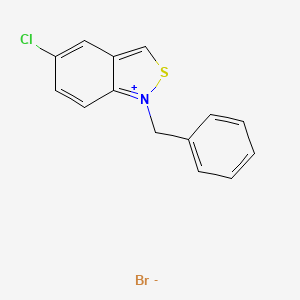
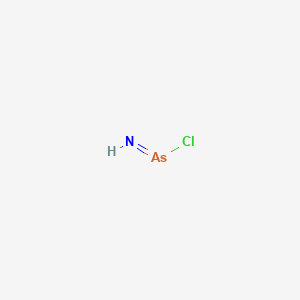

![1,1'-(1,3,5,7-Tetraazabicyclo[3.3.1]nonane-3,7-diyl)bis(trichloroethan-1-one)](/img/structure/B14662316.png)
![4-[4-(Methylamino)phenyl]sulfonylaniline](/img/structure/B14662325.png)
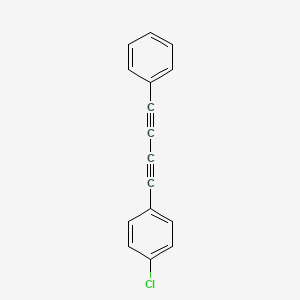
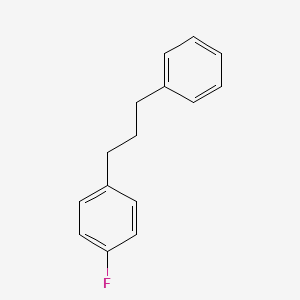
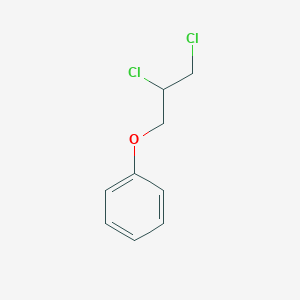
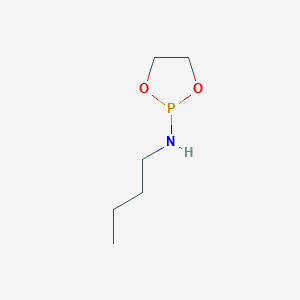
![2,2-Dimethyl-3-{3-methyl-5-[(prop-2-yn-1-yl)oxy]pent-3-en-1-yl}oxirane](/img/structure/B14662345.png)

